N-(Benzyl)-2-((4-(morpholino)phenyl)azo)-3-oxobutyramide

Description

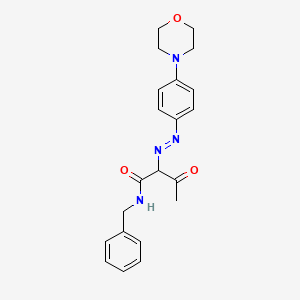

N-(Benzyl)-2-((4-(morpholino)phenyl)azo)-3-oxobutyramide is an azo compound characterized by a benzyl group attached to the amide nitrogen, a morpholino-substituted phenylazo moiety at position 2, and a 3-oxobutyramide backbone. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) confers unique solubility and electronic properties, distinguishing it from simpler azo dyes. Its IUPAC name is N-benzyl-2-[(E)-(4-morpholin-4-ylphenyl)diazenyl]-3-oxobutanamide .

Properties

CAS No. |

84604-34-2 |

|---|---|

Molecular Formula |

C21H24N4O3 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-benzyl-2-[(4-morpholin-4-ylphenyl)diazenyl]-3-oxobutanamide |

InChI |

InChI=1S/C21H24N4O3/c1-16(26)20(21(27)22-15-17-5-3-2-4-6-17)24-23-18-7-9-19(10-8-18)25-11-13-28-14-12-25/h2-10,20H,11-15H2,1H3,(H,22,27) |

InChI Key |

KSZYVSZMZJOOJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NCC1=CC=CC=C1)N=NC2=CC=C(C=C2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a catalyst.

- The reaction mixture is heated to a specific temperature to facilitate the formation of 2,2’-Azobis(2-methylpropionitrile).

- The product is then purified through recrystallization to obtain the final compound in its pure form.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors and precise control of reaction parameters. The process typically includes:

- Mixing acetone cyanohydrin and hydrazine hydrate in a reactor.

- Heating the mixture to the required temperature while maintaining constant stirring.

- Monitoring the reaction progress through analytical techniques such as gas chromatography.

- Isolating and purifying the product through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving the generation of free radicals. The key reactions include:

Decomposition: The compound decomposes upon heating, releasing nitrogen gas and forming free radicals.

Polymerization: The free radicals generated from the decomposition initiate polymerization reactions, leading to the formation of polymers.

Common Reagents and Conditions

The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out under controlled heating conditions. Common reagents and conditions include:

Temperature: The compound decomposes at temperatures around 60-80°C.

Solvents: Organic solvents such as toluene or benzene are often used to dissolve the compound and facilitate the reaction.

Catalysts: In some cases, catalysts may be added to enhance the decomposition process.

Major Products Formed

The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which are highly reactive species. These free radicals can initiate polymerization reactions, leading to the formation of various polymers, depending on the monomers used.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of polymers such as polyacrylonitrile and polystyrene.

Biology: The compound is used in the study of radical-induced biological processes and oxidative stress.

Medicine: Research involving 2,2’-Azobis(2-methylpropionitrile) includes its use in drug delivery systems and the development of polymer-based medical devices.

Industry: It is employed in the production of plastics, adhesives, and coatings, where controlled polymerization is essential.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The molecular targets and pathways include:

Decomposition: Upon heating, the compound decomposes to form nitrogen gas and free radicals.

Radical Formation: The free radicals generated are highly reactive and can initiate polymerization reactions by attacking monomer molecules.

Polymerization: The radicals propagate the polymerization process, leading to the formation of long polymer chains.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The morpholino group in the target compound enhances solubility in polar solvents compared to nitro- or chloro-substituted analogues (e.g., CI 21108 or 57206-89-0), which exhibit higher hydrophobicity .

- Stability : Biphenyl-based derivatives (e.g., 5979-28-2) show superior thermal stability due to extended conjugation and rigid backbones .

- Chromophore Strength: Nitro groups (e.g., in 5567-15-7) intensify absorption in the visible spectrum (λmax ~450–550 nm), whereas morpholino groups may shift absorption to longer wavelengths due to electron-donating effects .

Cosmetic Dyes:

Industrial and Research Use:

Biological Activity

N-(Benzyl)-2-((4-(morpholino)phenyl)azo)-3-oxobutyramide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 334.36 g/mol

- IUPAC Name : N-benzyl-2-((4-morpholino)phenyl)azo)-3-oxobutyramide

The compound exhibits biological activity primarily through its interaction with various cellular pathways. The azo group in its structure is known for its role in biological redox reactions, potentially influencing oxidative stress responses in cells. The morpholino moiety may enhance solubility and bioavailability, facilitating interaction with target proteins.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. It can scavenge free radicals, reducing oxidative stress in cellular models. In vitro studies demonstrated a significant decrease in reactive oxygen species (ROS) levels when cells were treated with this compound.

Cytotoxicity and Antitumor Effects

In cancer research, the compound has shown promise as a cytotoxic agent against various cancer cell lines. For instance:

- Case Study : A study evaluated its effects on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

| HeLa | 20 | 48 hours |

| A549 (Lung) | 18 | 48 hours |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In a rodent model of induced inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

Studies have explored the SAR of similar azo compounds to understand how structural modifications influence biological activity. The presence of the morpholino group appears crucial for enhancing both solubility and biological efficacy.

Toxicology Studies

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses:

- NOAEL (No Observed Adverse Effect Level) : Established at 1000 mg/kg in animal studies.

- No significant genotoxicity was observed in bacterial reverse mutation assays, suggesting a low risk for DNA damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.